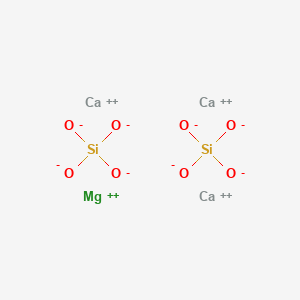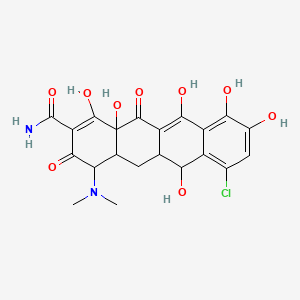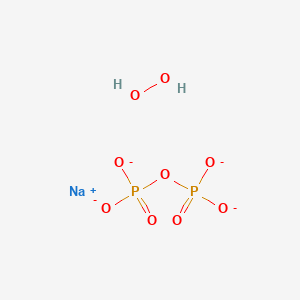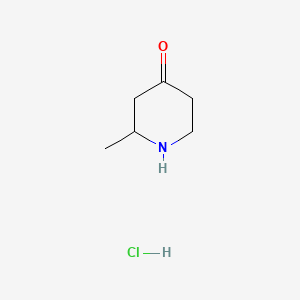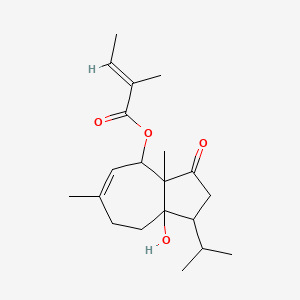
(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate is a natural product found in Ferula hermonis with data available.
Aplicaciones Científicas De Investigación
Chemical Reactions and Compounds Synthesis
The compound has been explored in the context of tricyclic product synthesis, particularly in reactions involving penicillin-derived thiazoloazetidinones and ethyl diazoacetate. This has led to the creation of unique tricyclic adducts, contributing to the field of organic synthesis and chemical reaction mechanisms (Mara, Singh, Thomas, & Williams, 1982).
Research related to the preparation of certain methyl 2-enoates, derived from penicillins, has also involved this compound. Such studies are significant in understanding complex organic synthesis processes (Stoodley & Watson, 1975).
The compound has been used in the study of biohydrogenation processes using Saccharomyces cerevisiae (baker's yeast), offering insights into the stereochemical aspects of biohydrogenation and the preparation of bifunctional chiral synthons (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987).
Its involvement in thermal acid-catalyzed rearrangements, such as the transformation of trans-methyl chrysanthemate to lavandulyl derivatives, highlights its role in understanding reaction mechanisms under specific conditions (Goldschmidt, Crammer, & Ikan, 1984).
Pharmaceutical Research and Development
Studies involving the synthesis of heterocyclic systems containing this compound have implications in pharmaceutical chemistry, where such compounds might be precursors or models for active pharmaceutical ingredients (Malzogu, Sušnik, Vorkapić-Furač, Rapić, & Kovač, 2000).
The compound's role in the total synthesis of specific acid dilactones, which are intermediates in various pharmaceutical syntheses, demonstrates its importance in the development of new drugs and therapeutic agents (Gordon-Gray & Whiteley, 1977).
Other Applications
The compound has been studied in the context of chiral building blocks for prostanoids, which are crucial in various biological processes and medical applications (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
Its utilization in the synthesis of novel compounds with potential muscarinic (M3) antagonist activities indicates its significance in the development of new treatments for conditions involving the muscarinic acetylcholine receptor (Evans, Lee, & Thomas, 2008).
Propiedades
Número CAS |
11053-21-7 |
|---|---|
Nombre del producto |
(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate |
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.456 |
Nombre IUPAC |
(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H30O4/c1-7-14(5)18(22)24-17-10-13(4)8-9-20(23)15(12(2)3)11-16(21)19(17,20)6/h7,10,12,15,17,23H,8-9,11H2,1-6H3/b14-7+ |
Clave InChI |
IVSKJBHOJBAMEK-VGOFMYFVSA-N |
SMILES |
CC=C(C)C(=O)OC1C=C(CCC2(C1(C(=O)CC2C(C)C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)

![Acetamide, N-[3beta-(dimethylamino)-5alpha-pregnan-20alpha-yl]-](/img/structure/B577060.png)

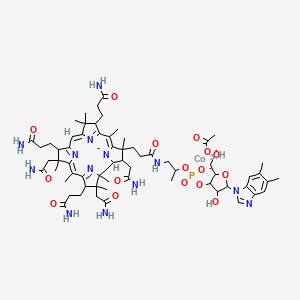
![1,7a-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B577065.png)
